Lipophilicity (LogP) Differentiation: Enhanced Drug-like Properties vs. 4-(Trifluoromethyl)aniline
The presence of both a methyl and a trifluoromethyl group on the aniline ring substantially increases lipophilicity compared to analogs lacking one of these substituents. The computed LogP for 2-methyl-4-(trifluoromethyl)aniline is 3.18 , while 4-(trifluoromethyl)aniline has a LogP of approximately 2.0 [1]. This difference of ~1.2 LogP units translates to a >10-fold increase in partition coefficient, which can significantly influence membrane permeability and metabolic stability in drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.17720 |
| Comparator Or Baseline | 4-(Trifluoromethyl)aniline: ~2.0 |
| Quantified Difference | Δ LogP ≈ +1.2 |
| Conditions | Predicted values based on molecular structure; computational methods |
Why This Matters
Higher LogP indicates increased lipophilicity, which is often correlated with improved passive membrane diffusion and potentially enhanced oral bioavailability in lead optimization programs.
- [1] BOC Sciences. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from https://buildingblock.bocsci.com/product/4-trifluoromethyl-aniline-cas-455-14-1-12345.html View Source
